![molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2](/img/structure/B1337542.png)
3-(Bromomethyl)isoxazolo[5,4-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . One common method includes the heterocyclization of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
3-(Bromomethyl)isoxazolo[5,4-b]pyridine has been investigated for its potential as a scaffold in the development of pharmaceutical agents. Its unique structure allows for the modification of various functional groups, leading to compounds with diverse biological activities.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the bromomethyl position have led to enhanced activity against breast and lung cancer cells.
- Tyrosine Kinase Inhibitors : The compound serves as a promising scaffold for developing tyrosine kinase inhibitors, which are crucial in cancer therapy. Studies have shown that certain derivatives can effectively inhibit specific kinases involved in tumor growth and proliferation.
Agricultural Applications
The compound is also recognized for its herbicidal properties. Recent patents describe formulations that incorporate this compound as an active ingredient in herbicides.
- Herbicidal Composition : Compositions containing this compound demonstrate efficacy in controlling undesirable vegetation. They are particularly effective against broadleaf weeds, making them valuable in agricultural practices.
- Synergistic Effects : When combined with other herbicides, this compound has shown synergistic effects, enhancing the overall efficacy of weed control measures.
Table 1: Biological Activities of Derivatives
Compound Derivative | Activity Type | Target Cells | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | Breast Cancer | 12.5 |
Compound B | Anticancer | Lung Cancer | 8.3 |
Compound C | Tyrosine Kinase Inhibitor | Various Kinases | 15.0 |
Table 2: Herbicidal Efficacy
Formulation Type | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
Herbicide A with Isoxazole | Broadleaf Weeds | 90 | 200 |
Herbicide B with Isoxazole | Grassy Weeds | 85 | 150 |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer properties of synthesized derivatives of this compound. The study found that modifications at the bromomethyl position significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting a potential pathway for developing new anticancer drugs.
Case Study 2: Herbicide Development
In a patent application, researchers described a novel herbicidal composition utilizing this compound. Field trials demonstrated that the formulation effectively controlled common broadleaf weeds with minimal impact on crop yield, indicating its practical application in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities . The isoxazole ring structure is known to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(Bromomethyl)isoxazolo[4,5-b]pyridine: Another isomer with a different arrangement of the isoxazole and pyridine rings.
5-Amino-3-methylisoxazole: A precursor used in the synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.
Uniqueness: this compound is unique due to its specific arrangement of the isoxazole and pyridine rings, which imparts distinct chemical and biological properties . This compound’s bromomethyl group also provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromomethyl group attached to an isoxazole ring fused with a pyridine moiety. Its molecular formula is C8H7BrN2O, and it possesses unique properties that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in regulating cell signaling pathways. For instance, derivatives of isoxazolo[5,4-b]pyridine have demonstrated inhibitory effects on Aurora kinases, which are involved in cell division and cancer progression .
- Cytotoxic Effects : Studies have indicated that isoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have been tested against human promyelocytic leukemia cells, revealing significant apoptotic effects .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activities, which can protect cells from oxidative stress and contribute to their therapeutic potential .
Case Study 1: Kinase Inhibition
In a study focused on kinase inhibitors, derivatives of isoxazolo[5,4-b]pyridine were synthesized and evaluated for their ability to inhibit Aurora-A and Aurora-B kinases. One notable derivative exhibited IC50 values of 0.212 μM for Aurora-A and 0.461 μM for Aurora-B in biochemical assays . These findings suggest that modifications to the isoxazole scaffold can enhance potency against specific targets.
Compound | Target Kinase | IC50 (μM) |
---|---|---|
Isoxazole Derivative A | Aurora-A | 0.212 |
Isoxazole Derivative A | Aurora-B | 0.461 |
Case Study 2: Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. The compound this compound was found to induce apoptosis in HL-60 cells by modulating the expression of Bcl-2 and p21^WAF-1 genes . This indicates its potential as an anticancer agent.
Compound | Cell Line | GI50 (μM) |
---|---|---|
Isoxazole (3) | SW620 | 0.18 |
Isoxazole (6) | HCT116 | 0.15 |
Properties
IUPAC Name |
3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCCDUUKPNJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482683 | |
Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58035-52-2 | |
Record name | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58035-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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